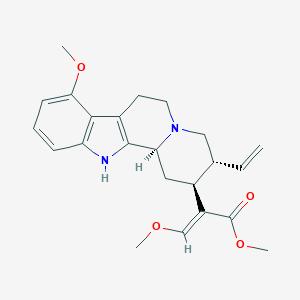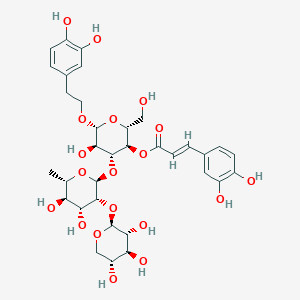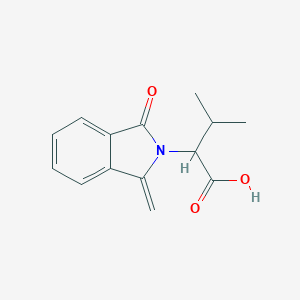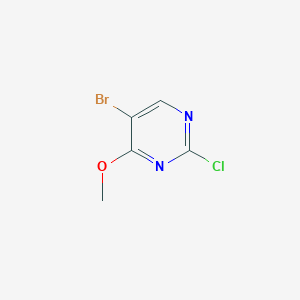![molecular formula C27H32N2O4S B163245 N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide](/img/structure/B163245.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide
Overview
Description
ML262 is a chemical compound known for its role as an inhibitor of hepatic lipid droplet formation. It has shown significant potential in the treatment of non-alcoholic fatty liver disease. The compound does not induce cytotoxicity or inhibit fatty acid uptake, making it a promising candidate for further research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML262 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, nucleophilic substitutions, and cyclization reactions .
Industrial Production Methods
Industrial production of ML262 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, continuous flow systems, and rigorous quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
ML262 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in ML262.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
ML262 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study lipid metabolism and related pathways.
Biology: Investigated for its role in inhibiting hepatic lipid droplet formation, which is relevant to non-alcoholic fatty liver disease.
Medicine: Potential therapeutic applications in treating metabolic disorders and liver diseases.
Industry: Possible use in the development of new drugs and therapeutic agents .
Mechanism of Action
ML262 exerts its effects by inhibiting the formation of hepatic lipid droplets. This is achieved through its interaction with specific molecular targets and pathways involved in lipid metabolism. The exact molecular targets and pathways are still under investigation, but it is known that ML262 does not induce cytotoxicity or inhibit fatty acid uptake .
Comparison with Similar Compounds
Similar Compounds
ML261: Another inhibitor of lipid droplet formation with a similar structure but different potency and selectivity.
ML263: A related compound with variations in its functional groups, leading to different biological activities
Uniqueness
ML262 is unique due to its high potency and selectivity in inhibiting hepatic lipid droplet formation without inducing cytotoxicity. This makes it a valuable tool for studying lipid metabolism and a promising candidate for therapeutic development .
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c1-3-32-23-11-10-20(18-24(23)33-4-2)12-13-28-26(30)25-19-22(21-8-6-5-7-9-21)27(34-25)29-14-16-31-17-15-29/h5-11,18-19H,3-4,12-17H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRACSVZNIKMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the stability of ML262 under different conditions?
A: Research indicates that ML262 demonstrates varying stability profiles depending on the solvent system. [, ] For instance, Figure 6a in one study investigates the stability of ML262 in a 50% acetonitrile: 1X PBS solution. [] A separate study explores its stability in a 50% acetonitrile: water solution, as depicted in Figure 6b. [] These findings suggest that the choice of solvent system might significantly influence the stability of ML262.
Q2: Are there any insights into the physicochemical properties of ML262?
A: Yes, calculated properties of ML262, alongside a related compound (ML261), are available in Table 2 of one study. [] While the specific properties discussed are not mentioned in the abstract, this table likely offers valuable information on characteristics like molecular weight, logP, and other parameters relevant to its pharmacological profile.
Q3: Is there information about the synthesis of ML262?
A: Scheme 2 outlines the synthetic route employed to produce ML262, including the specific conditions utilized. [] While the abstract does not delve into the details of the synthetic steps, this information would be crucial for researchers interested in reproducing or modifying the synthesis of this compound.
Q4: Has ML262 been submitted to any compound libraries?
A: Yes, Table 4 reveals that ML262, along with analogs, has been submitted to the MLSMR (BioFocus DPI) as potential lipid droplet inhibitors. [] This submission suggests that researchers are actively investigating its potential as a tool compound or lead molecule for targeting lipid droplets.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




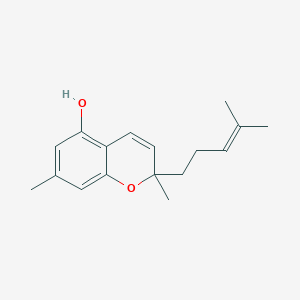
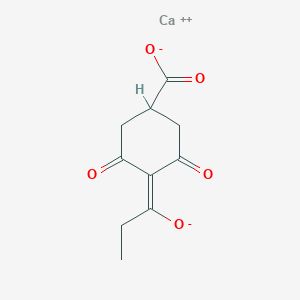


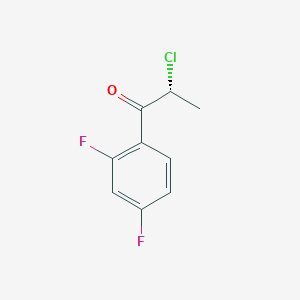
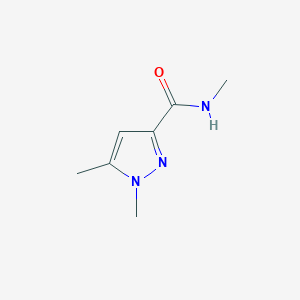
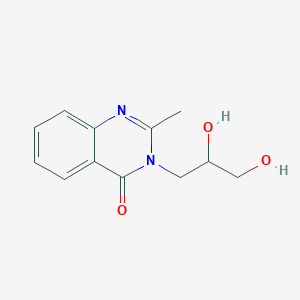
![1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B163190.png)
